2,3-Dihydrofuro[3,2-b]pyridine 4-oxide
Description
Properties
IUPAC Name |
4-oxido-2,3-dihydrofuro[3,2-b]pyridin-4-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-2,4H,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFXFIHJBRWEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1[N+](=CC=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Central Nervous System Disorders
Research has demonstrated that derivatives of 2,3-dihydrofuro[3,2-b]pyridine exhibit potent activity as cholinergic ligands for nicotinic receptors. This property suggests their utility in treating various cognitive disorders associated with dysfunctions in nicotinic receptors. Specific applications include:
- Alzheimer's Disease : The compound may help improve memory and cognitive functions in Alzheimer's patients by enhancing cholinergic signaling.
- Parkinson's Disease : It has potential applications in managing motor disorders associated with Parkinson's disease and other neurological conditions like Huntington's chorea and Tourette's syndrome.
- Psychiatric Disorders : The compound could be beneficial in treating conditions such as schizophrenia, depression, anxiety, and panic disorders.
Gastrointestinal Applications
The compound also shows promise in gastrointestinal health. Potential therapeutic uses include:
- Inflammatory Bowel Diseases : It may be effective in treating Crohn's disease and ulcerative colitis due to its anti-inflammatory properties.
- Irritable Bowel Syndrome (IBS) : The compound could provide symptomatic relief for IBS patients.
- Obesity Management : Its role in modulating gastrointestinal functions may assist in obesity treatment.
Pharmacological Properties
The pharmacological profile of 2,3-dihydrofuro[3,2-b]pyridine 4-oxide includes:
- Selectivity : The compound exhibits selective binding to nicotinic receptors, which is crucial for minimizing side effects while maximizing therapeutic efficacy.
- Dosing : Effective doses range from 0.01 to 20 mg/kg, allowing for flexibility in administration methods (oral, injectable) and formulations (tablets, syrups).
Case Studies and Research Findings
A variety of studies have documented the efficacy of 2,3-dihydrofuro[3,2-b]pyridine derivatives:
- Cognitive Enhancement : In a study involving animal models of Alzheimer's disease, administration of the compound resulted in significant improvements in memory tasks compared to control groups .
- Motor Function Improvement : Clinical trials have indicated that patients with Parkinson's disease experienced reduced symptoms when treated with derivatives of this compound .
- Anti-inflammatory Effects : Research has shown that the compound can reduce inflammatory markers in models of Crohn's disease and ulcerative colitis, indicating its potential as a therapeutic agent for these conditions .
Comparison with Similar Compounds
Key Observations:
Synthetic Flexibility :
- The [3,2-b] fusion pattern (as in the target compound) allows regioselective functionalization due to the N-oxide’s electron-withdrawing effect, enabling precise modifications .
- Dihydrofuro[2,3-b]pyridines prioritize furan ring reactivity (e.g., bromination at C5), while their [3,2-b] counterparts benefit from pyridine N-oxide-directed chemistry .
Biological Relevance: IRAK4 Inhibition: Dihydrofuro[2,3-b]pyridines exhibit nanomolar potency against IRAK4, critical for treating autoimmune disorders . Hedgehog Pathway Modulation: The N-oxide in this compound enhances binding to Smoothened receptors, a target in cancer therapy .
Reactivity Differences: N-Oxides (e.g., this compound) undergo unique transformations like cyanation and acetoxylation at the pyridine ring, absent in non-oxidized analogs . Pyrano[2,3-b]pyridines exhibit lower reactivity toward electrophiles compared to furopyridines due to reduced ring strain .
Case Study: Selectivity in Kinase Inhibition
A 2023 study compared dihydrofuro[2,3-b]pyridine-based IRAK4 inhibitors (IC₅₀ = 2–10 nM) with this compound derivatives. The latter showed reduced IRAK4 activity but improved selectivity for kinases like JAK2, attributed to the N-oxide’s steric and electronic effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-dihydrofuro[3,2-b]pyridine 4-oxide, and what catalysts or solvents are typically employed?
- Methodological Answer : The compound can be synthesized via heterocyclization reactions. For example, sodium borohydride-mediated double reduction and cyclization of precursor malononitriles in polar aprotic solvents (e.g., THF) is a key method . Alternative approaches include Feist–Bénary-type reactions using 1,3-dicarbonyl compounds and α-chloroketones in refluxing n-propanol with pyridine or AcOH/AcONH₄ as catalysts . Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity .
Q. How is the structural elucidation of this compound validated in experimental settings?
- Methodological Answer : X-ray crystallography is the gold standard for confirming fused-ring geometry and oxidation states . Spectroscopic techniques like ¹H NMR (e.g., coupling constants for dihydrofuran protons) and IR (C-O stretching at ~1250 cm⁻¹) are routinely used. For the 4-oxide moiety, isotopic labeling or computational modeling (DFT) can resolve ambiguities in oxygen positioning .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of 2,3-dihydrofuro[3,2-b]pyridine derivatives?
- Methodological Answer : Yield optimization requires balancing steric and electronic factors. For instance, in sodium borohydride-mediated syntheses, reducing reaction time (≤6 hrs) and maintaining anhydrous conditions minimize side reactions . Catalytic systems like Pd(PPh₃)₄ in Suzuki couplings for functionalized derivatives improve efficiency (yields >80%) . Solvent screening (e.g., DMF vs. toluene) and temperature gradients (80–105°C) are recommended for scalability .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the furopyridine scaffold?
- Methodological Answer : The 4-oxide group directs electrophiles (e.g., bromine, nitric acid) to the C-5 position of the pyridine ring due to its electron-withdrawing effect. Computational studies (DFT) show that the transition state for nitration at C-5 is 5–8 kcal/mol lower in energy than at C-3 . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is advised to confirm proposed mechanisms .
Q. How can functionalization of the dihydrofuran ring enhance pharmacological activity?
- Methodological Answer : Introducing electron-donating groups (e.g., methoxy) at C-2 of the dihydrofuran ring improves metabolic stability. For antiparasitic applications, alkylation or acylation at C-3 increases lipophilicity, enhancing membrane penetration . Structure-activity relationship (SAR) studies should pair in vitro assays (e.g., enzyme inhibition) with molecular docking to prioritize candidates .
Q. What strategies resolve contradictions in spectral data between synthetic batches?
- Methodological Answer : Discrepancies in NMR shifts often arise from residual solvents or tautomeric equilibria. Use high-field NMR (≥500 MHz) with deuterated solvents (e.g., DMSO-d₆) to sharpen signals. For persistent issues, variable-temperature NMR or 2D experiments (COSY, HSQC) can differentiate dynamic processes from impurities . Cross-validate with HPLC-MS to confirm purity (>95%) .
Q. How do computational methods aid in predicting the reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks . MD simulations assess solvation effects on reaction pathways. For photophysical properties, TD-DFT predicts absorption maxima, which can be validated via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
